N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H14ClN3OS and its molecular weight is 367.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
A study by Yurttaş, Tay, and Demirayak (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including structures similar to the target compound, to evaluate their antitumor activity. These derivatives were tested against various human tumor cell lines, demonstrating considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antituberculosis Activity
Ulusoy (2002) reported on the synthesis and antituberculosis activity of compounds including N2-cycloalkylidene-(6-phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl) acetic acid hydrazides. These compounds showed varying degrees of inhibition against Mycobacterium tuberculosis, highlighting the potential for the development of new antituberculosis agents (Ulusoy, 2002).
Photovoltaic Efficiency and Ligand-Protein Interactions
The work of Mary et al. (2020) focused on the synthesis and analysis of benzothiazolinone acetamide analogs for their potential application in dye-sensitized solar cells (DSSCs) and as ligands for protein interactions. The study found that these compounds show good light harvesting efficiency and free energy of electron injection, suggesting their usability in photovoltaic cells. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) indicated significant binding affinity, revealing the potential for therapeutic applications (Mary et al., 2020).
Corrosion Inhibition
Rouifi et al. (2020) synthesized heterocyclic benzimidazole derivatives to study their corrosion inhibition properties for carbon steel in hydrochloric acid solution. This research suggests the potential application of similar compounds in protecting metals against corrosion, which could be beneficial in industrial settings (Rouifi et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
It is known that thiazole derivatives can interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c20-15-8-4-5-9-16(15)21-18(24)10-14-12-25-19-22-17(11-23(14)19)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANTXXKBDYKFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.